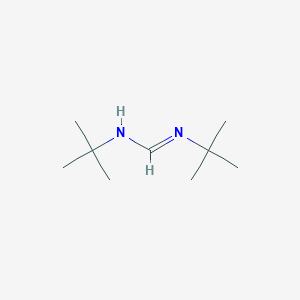

Methanimidamide, N,N'-bis(1,1-dimethylethyl)-

Description

Methanimidamide, N,N'-bis(1,1-dimethylethyl)-, is an amidine derivative characterized by two tert-butyl (1,1-dimethylethyl) groups attached to the nitrogen atoms of the methanimidamide backbone. These compounds are likely synthetic, given their absence in natural matrices within the evidence. The tert-butyl groups are expected to confer steric protection to the amidine functional group, enhancing stability against degradation .

Properties

IUPAC Name |

N,N'-ditert-butylmethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2,3)10-7-11-9(4,5)6/h7H,1-6H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODJLAPIAZVTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC=NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733280 | |

| Record name | N,N'-Di-tert-butylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40090-33-3 | |

| Record name | N,N'-Di-tert-butylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanimidamide, N,N’-bis(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with formamidine acetate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Methanimidamide, N,N’-bis(1,1-dimethylethyl)- often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N,N’-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may require catalysts like palladium on carbon and solvents such as dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl formamide, while reduction could produce tert-butylamine.

Scientific Research Applications

Methanimidamide, N,N’-bis(1,1-dimethylethyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methanimidamide, N,N’-bis(1,1-dimethylethyl)- exerts its effects involves its interaction with specific molecular targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenolic Compounds with Bis(1,1-dimethylethyl) Substituents

Phenolic derivatives bearing bis(tert-butyl) groups are widely reported in natural and synthetic contexts. Key examples include:

- Phenol, 2,4-bis(1,1-dimethylethyl)- (C₁₄H₂₂O, MW 206.33 g/mol): A prominent antioxidant found in Streptomyces sp. extracts, contributing to free radical scavenging and metal ion chelation .

- Phenol, 2,6-bis(1,1-dimethylethyl)- (C₁₄H₂₂O, MW 206.33 g/mol): Identified in Ischaemum pilosum acetone extracts and Boswellia serrata oil, associated with antimicrobial and intestinal health benefits .

Key Differences from Methanimidamide :

- Functional Groups: Phenolic compounds feature hydroxyl (-OH) groups, enabling hydrogen-bonding interactions, whereas methanimidamides contain reactive amidine (-NH-C(=NH)-) moieties.

- Applications: Phenolic derivatives are primarily utilized for antioxidant and antimicrobial activities , while methanimidamides’ applications are less documented but may involve catalysis or synthetic intermediates.

Silanediamine, N,N'-bis(1,1-dimethylethyl)- (C₈H₂₂N₂Si, MW 174.36 g/mol)

This silicon-containing diamine features tert-butyl groups on nitrogen atoms. Unlike methanimidamides, its silicon backbone may confer unique thermal stability and reactivity in organosilicon chemistry .

Phosphonic Diamide, N,N'-bis(1,1-dimethylethyl)-P-(2,4,6-trimethylphenyl)- (C₁₇H₃₁N₂OP, MW 310.41 g/mol)

This phosphorus-containing compound combines tert-butyl groups with a trimethylphenyl substituent.

1,5-Bis(1,1-dimethylethyl) Pentanedioate (C₁₃H₂₄O₄, MW 244.33 g/mol)

A glutaric acid ester with tert-butyl groups, this compound is structurally distinct due to its ester (-COO-) functionality. It may serve as a plasticizer or solvent additive, contrasting with methanimidamides’ reactive amidine core .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Source | Key Properties/Applications |

|---|---|---|---|---|---|

| Methanimidamide, N,N'-bis(1,1-dimethylethyl)- | C₁₃H₂₄N₆* | 264.37 | Amidine | Synthetic | Potential synthetic intermediate |

| Phenol, 2,4-bis(1,1-dimethylethyl)- | C₁₄H₂₂O | 206.33 | Phenol | Natural (Streptomyces) | Antioxidant, cytotoxic activity |

| Silanediamine, N,N'-bis(1,1-dimethylethyl)- | C₈H₂₂N₂Si | 174.36 | Silane diamine | Synthetic | Thermal stability |

| Phosphonic Diamide (CAS 114070-72-3) | C₁₇H₃₁N₂OP | 310.41 | Phosphonic diamide | Synthetic | Coordination chemistry |

| 1,5-Bis(1,1-dimethylethyl) Pentanedioate | C₁₃H₂₄O₄ | 244.33 | Ester | Synthetic | Solvent/plasticizer applications |

*Example formula based on structurally similar derivatives .

Research Findings and Functional Insights

- Antioxidant Activity: Bis(tert-butyl) phenolic compounds exhibit potent antioxidant properties due to electron-donating tert-butyl groups stabilizing phenoxyl radicals . Methanimidamides’ amidine groups may instead participate in nucleophilic or coordination reactions.

- Stability : Bulky tert-butyl substituents in all compounds enhance steric protection, reducing degradation during storage or processing .

- Biological Sources: Phenolic derivatives are abundant in natural extracts (e.g., Streptomyces, plants), whereas methanimidamides and silicon/phosphorus analogs are primarily synthetic .

Biological Activity

Methanimidamide, N,N'-bis(1,1-dimethylethyl)- (commonly referred to as bis(1,1-dimethylethyl) methanimidamide), is a compound with significant potential in various biological applications. This article explores its biological activities, including antimicrobial, antioxidant, and cytotoxic effects, drawing from diverse research findings.

Chemical Structure and Properties

Methanimidamide, N,N'-bis(1,1-dimethylethyl)- is characterized by its imidamide functional group and two bulky tert-butyl groups. This structure contributes to its unique chemical properties, influencing its interactions in biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to Methanimidamide exhibit notable antimicrobial properties. For instance, studies have demonstrated that extracts containing related compounds can inhibit the growth of various pathogenic microorganisms.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

The antimicrobial activity is often assessed through disc diffusion methods, where the diameter of inhibition zones is measured. The results suggest that Methanimidamide may share similar properties with these active extracts.

Antioxidant Activity

Antioxidant activity is another area where Methanimidamide shows promise. The DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay is commonly used to evaluate the antioxidant capacity of compounds.

- In studies involving related compounds, significant radical scavenging activity was observed at concentrations ranging from 5 to 10 mg/mL.

- The percentage of inhibition varied across different extracts, indicating that structural variations can affect antioxidant efficacy.

These findings suggest that Methanimidamide may contribute to oxidative stress reduction in biological systems.

Cytotoxic Activity

Cytotoxicity studies have utilized human cancer cell lines to assess the potential therapeutic effects of Methanimidamide. For example:

- Cell Line: HepG2 (human hepatocellular carcinoma)

- IC50 Values: Various studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%.

These results indicate that while Methanimidamide exhibits cytotoxic effects, further studies are necessary to understand its mechanism of action and potential as a chemotherapeutic agent.

Case Studies

Several case studies highlight the biological activity of Methanimidamide and similar compounds:

- Antimicrobial Efficacy : A study demonstrated that methanol extracts containing methanimidamide derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : Another investigation revealed that compounds with structural similarities exhibited potent antioxidant activity in vitro, suggesting potential health benefits in reducing oxidative stress-related diseases.

- Cytotoxic Effects : Research involving HepG2 cells indicated that methanimidamide could induce apoptosis at specific concentrations, highlighting its potential for cancer treatment applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methanimidamide, N,N'-bis(1,1-dimethylethyl)-, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, tert-butyl groups can be introduced via reaction with tert-butylamine derivatives under anhydrous conditions, using catalysts like triethylamine or DCC (dicyclohexylcarbodiimide) to activate intermediates. Purification often requires column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product. Key parameters include temperature control (0–25°C), exclusion of moisture, and stoichiometric excess of tert-butyl reagents to overcome steric hindrance .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : H NMR should show singlet peaks for tert-butyl protons (~1.2–1.4 ppm) and characteristic imidamide protons (e.g., NH or CH resonances). C NMR confirms tert-butyl carbons (~28–30 ppm for CH, ~55–60 ppm for quaternary C).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H] or [M+Na] with <3 ppm error.

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3%. Contaminants like unreacted amines require FT-IR analysis (absence of primary amine N-H stretches at ~3300 cm) .

Q. What factors affect the stability of Methanimidamide derivatives during storage and handling?

- Methodological Answer : The compound is sensitive to hydrolysis due to the imidamide functional group. Storage under inert gas (argon or nitrogen) in airtight containers at –20°C is recommended. Stability tests using TLC or HPLC at intervals (e.g., 0, 3, 6 months) can monitor degradation. Degradation products (e.g., urea derivatives) may form under humid conditions, requiring desiccants like molecular sieves .

Advanced Research Questions

Q. How do steric effects from tert-butyl groups impact the compound’s reactivity in coordination chemistry or catalysis?

- Methodological Answer : The bulky tert-butyl groups hinder axial coordination in transition-metal complexes, favoring monodentate binding. For example, in platinum(II) complexes (e.g., ), steric shielding reduces unwanted side reactions, enhancing selectivity in catalytic cycles. Kinetic studies (e.g., variable-temperature NMR) and X-ray crystallography reveal ligand geometry and metal-ligand bond lengths, correlating steric parameters (Tolman cone angles) with catalytic turnover .

Q. What computational approaches are used to model the electronic properties of Methanimidamide derivatives, and how do they align with experimental observations?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For example, the imidamide’s lone pair on nitrogen can be visualized via electrostatic potential maps. Experimental validation includes comparing calculated vs. observed N NMR chemical shifts (±5 ppm) or redox potentials (cyclic voltammetry) .

Q. How can this compound be applied in cross-coupling reactions, and what optimization strategies address low yields?

- Methodological Answer : As a ligand or base in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), it facilitates transmetallation. Optimization involves screening solvents (DMF vs. THF), bases (KCO vs. CsCO), and ligand-to-metal ratios (1:1 to 2:1). Contradictory yield reports may arise from trace moisture; rigorous drying of reagents and solvents (e.g., molecular sieves) is critical. Reaction monitoring via GC-MS or in situ IR helps identify bottlenecks (e.g., intermediate stability) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar compounds?

- Methodological Answer : For example, conflicting antimicrobial data ( vs. 18) may stem from assay variations (e.g., bacterial strains, concentration ranges). Reproducibility requires standardized protocols (CLSI guidelines) and purity verification (>95% by HPLC). Dose-response curves (IC values) and cytotoxicity assays (e.g., MTT) differentiate specific activity from general toxicity .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.